Cas no 177735-11-4 ((4-methylthiophen-3-yl)boronic acid)

(4-Methylthiophen-3-yl)boronic acid is a versatile boronic acid derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its thiophene backbone and boronic acid functional group enable efficient formation of carbon-carbon bonds, making it valuable in pharmaceutical and materials science applications. The methyl substitution at the 4-position enhances stability and influences reactivity, allowing for selective coupling with aryl or vinyl halides. This compound is particularly useful in synthesizing heterocyclic compounds and conjugated systems. It is typically supplied as a white to off-white crystalline solid with high purity, ensuring consistent performance in synthetic workflows. Proper storage under inert conditions is recommended to maintain stability.
(4-methylthiophen-3-yl)boronic acid structure
177735-11-4 structure
Product Name:(4-methylthiophen-3-yl)boronic acid
CAS No:177735-11-4
MF:C5H7BO2S
MW:141.983880281448
MDL:MFCD04039882
CID:66078
PubChem ID:5083931
Update Time:2025-06-08

(4-methylthiophen-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-3-thiopheneboronic acid
    • 4-Methyl-3-thienylboronic acid
    • (4-methylthiophen-3-yl)boronic acid
    • 4-Methylthiophene-3-boronic acid
    • (4-Methylthien-3-yl)boronic acid
    • 4-Methylthiophen-3-ylboronic acid
    • Boronic acid, B-(4-Methyl-3-thienyl)-
    • (4-Methylthiophen-3-yl)dihydroxyborane
    • BS-2023
    • FT-0650221
    • AKOS015841908
    • 4-methylthiophen-3ylboronic acid
    • DTXSID30408156
    • J-515747
    • SCHEMBL200513
    • Boronic acid, (4-methyl-3-thienyl)-
    • SY022597
    • 4-Methyl 3-thiophene boronic acid
    • 4-methyl-thiophene-3-boronic acid
    • CS-0152844
    • (4-methyl-3-thienyl)boronic acid
    • AM20090051
    • EN300-212529
    • 4-Methyl-3-thienylboronic acid, >=95%
    • 4-methyl-thiophene 3-boronic acid
    • F0001-0647
    • J-011313
    • 4-Methyl-3-thiopheneboronicacid
    • A21442
    • 177735-11-4
    • MFCD04039882
    • LVPFZXKLROORIK-UHFFFAOYSA-N
    • MDL: MFCD04039882
    • Inchi: 1S/C5H7BO2S/c1-4-2-9-3-5(4)6(7)8/h2-3,7-8H,1H3
    • InChI Key: LVPFZXKLROORIK-UHFFFAOYSA-N
    • SMILES: S1C=C(B(O)O)C(=C1)C

Computed Properties

  • Exact Mass: 142.02600
  • Monoisotopic Mass: 142.0259808g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 99
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 68.7Ų

Experimental Properties

  • Color/Form: solid
  • Melting Point: 138-144 ºC
  • Boiling Point: 302.1℃ at 760 mmHg
  • PSA: 68.70000
  • LogP: -0.26370
  • Solubility: Not determined

(4-methylthiophen-3-yl)boronic acid Security Information

  • WGK Germany:3

(4-methylthiophen-3-yl)boronic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(4-methylthiophen-3-yl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M167977-1g
(4-methylthiophen-3-yl)boronic acid
177735-11-4 95%
1g
¥977.90 2023-09-02
Fluorochem
077818-5g
4-Methyl-3-thiopheneboronic acid
177735-11-4 95%
5g
£339.00 2022-03-01
Alichem
A169005272-1g
4-Methyl-3-thiopheneboronic acid
177735-11-4 97%
1g
$225.33 2022-04-02
Alichem
A169005272-5g
4-Methyl-3-thiopheneboronic acid
177735-11-4 97%
5g
$615.09 2022-04-02
Chemenu
CM136844-1g
4-Methyl-3-thiopheneboronic acid
177735-11-4 98%
1g
$92 2021-08-05
Chemenu
CM136844-5g
4-Methyl-3-thiopheneboronic acid
177735-11-4 98%
5g
$373 2021-08-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD98883-100mg
4-Methyl-3-thiopheneboronic acid
177735-11-4 98%
100mg
¥176.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD98883-250mg
4-Methyl-3-thiopheneboronic acid
177735-11-4 98%
250mg
¥296.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD98883-1g
4-Methyl-3-thiopheneboronic acid
177735-11-4 98%
1g
¥943.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD98883-5g
4-Methyl-3-thiopheneboronic acid
177735-11-4 98%
5g
¥3297.0 2022-03-01

(4-methylthiophen-3-yl)boronic acid Production Method

(4-methylthiophen-3-yl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:177735-11-4)(4-methylthiophen-3-yl)boronic acid
Order Number:A21442
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):211.0
Email:sales@amadischem.com

(4-methylthiophen-3-yl)boronic acid Related Literature

Additional information on (4-methylthiophen-3-yl)boronic acid

Introduction to (4-methylthiophen-3-yl)boronic Acid (CAS No. 177735-11-4)

(4-methylthiophen-3-yl)boronic acid is a specialized organoboron compound with significant applications in the field of synthetic chemistry and pharmaceutical research. This compound, identified by its CAS number CAS No. 177735-11-4, has garnered attention due to its unique structural properties and versatile reactivity. Boronic acids, in general, are widely recognized for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

The structural motif of 4-methylthiophen-3-ylboronic acid incorporates a thiophene ring substituted at the 4-position with a methyl group and at the 3-position with a boronic acid functional group. Thiophene derivatives are known for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery. The boronic acid moiety enhances the compound's utility in cross-coupling reactions, facilitating the construction of carbon-carbon bonds with high selectivity and efficiency.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The incorporation of thiophene into boronic acid structures has opened up new avenues for designing molecules with enhanced pharmacological properties. For instance, studies have demonstrated that thiophene-based boronic acids exhibit promising activities against various diseases, including cancer and infectious disorders. The< strong>4-methylthiophen-3-ylboronic acid derivative is no exception, showing potential as a building block for innovative drug candidates.

The reactivity of (4-methylthiophen-3-yl)boronic acid is particularly noteworthy in the context of transition metal-catalyzed reactions. The boronic acid group can undergo palladium-catalyzed cross-coupling with aryl or vinyl halides to form biaryl or vinylic compounds, respectively. This reaction is pivotal in constructing complex molecular architectures and has been extensively utilized in the synthesis of natural products and pharmacologically active molecules. The presence of the methyl group on the thiophene ring further modulates the electronic properties of the boron center, influencing the outcome of these coupling reactions.

Recent advancements in synthetic methodologies have expanded the utility of (4-methylthiophen-3-yl)boronic acid beyond traditional cross-coupling applications. For example, this compound has been employed in asymmetric synthesis to construct chiral centers with high enantioselectivity. The development of chiral ligands and catalysts has enabled researchers to achieve remarkable control over reaction outcomes, leading to enantiomerically pure products that are crucial for pharmaceutical development.

The pharmaceutical industry has shown particular interest in boronic acids due to their ability to interact with biological targets in unique ways. Thiophene-based boronic acids have been investigated for their potential as inhibitors of enzymes and receptors involved in disease pathways. Preliminary studies on (4-methylthiophen-3-yl)boronic acid have revealed interesting interactions with certain protein targets, suggesting its suitability for further development as a therapeutic agent. Additionally, the compound's stability under various conditions makes it a reliable choice for medicinal chemists engaged in hit-to-lead optimization.

In conclusion, (4-methylthiophen-3-yl)boronic acid (CAS No. 177735-11-4) represents a significant advancement in organoboron chemistry with broad implications for synthetic and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for constructing complex molecules and exploring novel therapeutic strategies. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is expected to grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:177735-11-4)(4-methylthiophen-3-yl)boronic acid
A21442
Purity:99%
Quantity:5g
Price ($):211.0
Email